molecular formula C20H16N4O3S2 B2967998 N-(4,6-dimethylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide CAS No. 895420-03-8

N-(4,6-dimethylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide

Cat. No. B2967998
CAS RN: 895420-03-8
M. Wt: 424.49
InChI Key: QZQQEJAPUHSKSK-UHFFFAOYSA-N
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Description

“N-(4,6-dimethylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide” is a chemical compound that belongs to the group of azole heterocycles . Azole heterocycles, such as thiazoles, are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They have gained considerable attention because of their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .


Synthesis Analysis

The synthesis of similar compounds involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .


Molecular Structure Analysis

The molecular structure of similar compounds is analyzed based on IR, 1H, 13C NMR, and mass spectral data . The chemical shift of the ring proton and the calculated π-electron density show that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include coupling reactions and treatment with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds are determined by their C, H, and N analysis and the structure is analyzed based on IR, 1H, 13C NMR, and mass spectral data . For example, one compound was found to be an orange-red solid with a melting point of 72–74°C .

Scientific Research Applications

Antioxidant Activity

Thiazole derivatives have been found to act as antioxidants . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Analgesic Activity

Thiazole derivatives have also been found to have analgesic (pain-relieving) properties . This makes them potentially useful in the development of new pain relief medications.

Anti-inflammatory Activity

Thiazole derivatives have been found to have anti-inflammatory properties . This could make them useful in treating conditions characterized by inflammation, such as arthritis.

Antimicrobial and Antifungal Activities

Thiazole derivatives have been found to have antimicrobial and antifungal properties . This suggests they could be used in the development of new antibiotics and antifungal medications.

Antiviral Activity

Thiazole derivatives have been found to have antiviral properties . This suggests they could be used in the development of new antiviral medications.

Antitumor or Cytotoxic Activity

Thiazole derivatives have been found to have antitumor or cytotoxic properties . This suggests they could be used in the development of new cancer treatments.

Neuroprotective Activity

Thiazole derivatives have been found to have neuroprotective properties . This suggests they could be used in the treatment of neurodegenerative disorders such as Alzheimer’s disease.

Diuretic Activity

Thiazole derivatives have been found to have diuretic properties . This suggests they could be used in the treatment of conditions such as hypertension and edema.

Future Directions

The future directions for research on “N-(4,6-dimethylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide” and similar compounds could include further exploration of their biological activities and potential applications in various fields. This could involve in vitro and in vivo studies to evaluate their efficacy and safety, as well as investigations into their mechanisms of action .

properties

IUPAC Name

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O3S2/c1-12-8-13(2)18-16(9-12)29-20(22-18)23(11-14-4-3-7-21-10-14)19(25)15-5-6-17(28-15)24(26)27/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZQQEJAPUHSKSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4=CC=C(S4)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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